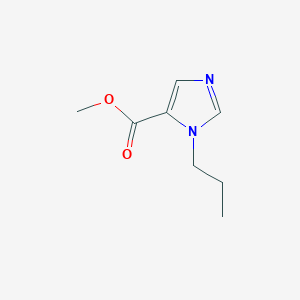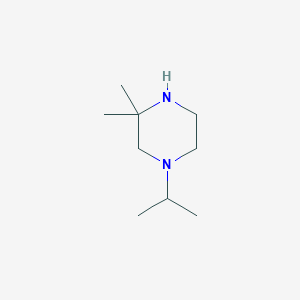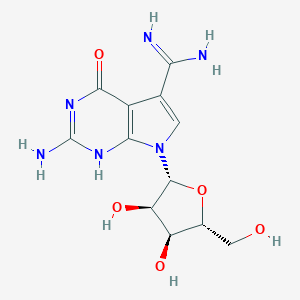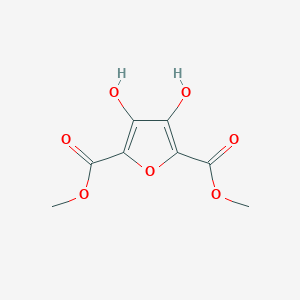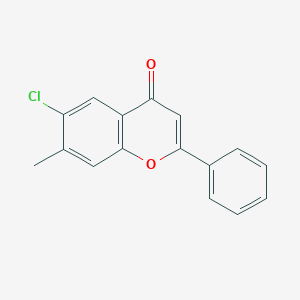
Psychoverlan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psychoverlan is a synthetic compound that has been widely used in scientific research over the past few years due to its unique properties. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive tool for researchers in various fields. In
Scientific Research Applications
Treatment of Behavioral Disorders in Adolescents
- Psychoverlan has been studied for its efficacy in treating adolescents with reactive behavioral abnormalities. A long-term study involving young females treated with this compound for an average of 11.4 months reported improvements in the general state of health and psychic and vegetative functions without intolerance phenomena or side effects (Heinze, 1978).
Psychotherapy Process Research
- Although not directly about this compound, research in psychotherapy processes, which includes various forms of psychosocial treatment, contributes to understanding the broader context in which this compound might be used. This research examines the verbal and nonverbal communications in therapy sessions, focusing on treatment methods and patients' reactions (Orlinsky, 2001).
Analysis of Posttherapeutic Autobiographic Narrations
- Studies based on autobiographical narratives of discharged clients from psychotherapy wards, including those possibly treated with this compound, show that new experiences from psychotherapy are integrated into previous personal schemas, contributing to the long-term effect of psychotherapy (Kühnlein, 1999).
Behavioral Science Experiments
- PsychoPy, an application for creating experiments in behavioral science, offers insights into how tools like this compound could be studied in controlled settings. Such tools enable researchers to study the effects of psychotherapeutic interventions with precision (Peirce et al., 2019).
Selecting Appropriate Treatments for Patients
- Research on tailoring treatment procedures to patients' unique needs may include considerations for using this compound. This involves understanding intervention roles and the interplay of participant and contextual factors (Beutler et al., 2015).
Therapy Research in Hispanic Behavior Problem Youth
- Studies on systemic and strategic traditions in systems theory for therapy, particularly in the context of Hispanic youth with behavior problems, provide insights that could be applicable to this compound's use in similar demographic groups (Szapocznik et al., 1990).
Psychotherapy and Scientific Research
- Discussions on the relationship between psychotherapy and scientific research, including the challenges faced by empirical research in psychotherapy, are relevant for understanding the scientific basis of treatments like this compound (Migone, 2009).
Improving Psychotherapeutic Services
- The use of randomized clinical trials, treatment manuals, and component analysis in psychotherapy research can guide the optimization of treatments including this compound, offering insights into the effective elements of a treatment (Hunsley & Rumstein-McKean, 1999).
Mechanism of Action
Target of Action
Magnesium, a component of psychoverlan, is known to play a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Mode of Action
For instance, it regulates neuronal activity, controls vasomotor tone, and influences cardiac excitability .
Biochemical Pathways
Magnesium, a component of this compound, is involved in various metabolic cycles, playing a significant role in cellular energy metabolism, synthesis of nucleic acid, protein, and cytokine, regulation of various transporters and ion channels, and plasma membrane integrity .
Pharmacokinetics
Magnesium, a component of this compound, is known to be absorbed in the body and distributed principally between bone, muscle, and soft tissues .
Result of Action
Magnesium, a component of this compound, is known to have a positive role in psychiatric illness and auditory brain stem problems .
Action Environment
It is known that environmental factors can influence the course of mental disorders , which could potentially impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Psychoverlan plays a role in biochemical reactions, particularly those involving glutamate, a key neurotransmitter in the brain . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the modulation of glutamate receptors, which play a crucial role in neural development, differentiation, and synaptic plasticity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating glutamate receptor-mediated excitatory neurotransmission . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glutamate receptors. It is believed to influence the activation of these receptors, which in turn affects the transmission of signals in the brain . This interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that it can have long-term effects on cellular function
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those involving glutamate. Glutamate is a critical component of the tryptophan-kynurenine pathway and inflammatory activation . This compound’s interaction with this pathway could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
Glutamate, a component of this compound, is known to be localized in various compartments within the cell, allowing for control of protein synthesis with respect to space and time . This suggests that this compound could potentially have similar localization properties.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 'Psychoverlan' involves the condensation of two precursor compounds, A and B, followed by a series of chemical reactions to form the final product.", "Starting Materials": ["Compound A", "Compound B", "Reagents"], "Reaction": [ "Step 1: Compound A and Compound B are dissolved in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: A base, such as triethylamine or sodium hydroxide, is added to the solution to initiate the condensation reaction.", "Step 3: The mixture is stirred at room temperature for several hours to allow the reaction to proceed.", "Step 4: The solvent is then removed under reduced pressure to yield the crude product.", "Step 5: The crude product is purified by column chromatography using a suitable stationary phase and eluent system.", "Step 6: The purified product is then subjected to a series of chemical reactions, such as oxidation, reduction, or substitution, to form the final product, 'Psychoverlan'." ] } | |
| 53459-38-4 | |
Molecular Formula |
C5H10BrMgNO4 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
magnesium;(2S)-2-aminopentanedioate;hydrobromide |
InChI |
InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/t3-;;/m0../s1 |
InChI Key |
JCAIYJTVFMYNLX-QTNFYWBSSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[Mg].Br |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.[Mg].Br |
| 53459-38-4 | |
synonyms |
Psychoverlan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary behavioral effects observed with Magnesium glutamate hydrobromide treatment in clinical studies?
A1: A long-term study involving 19 young females treated with Magnesium glutamate hydrobromide for an average of 11.4 months demonstrated an improvement in the general state of health in 13 subjects. This improvement was attributed to the drug's harmonizing effect on psychic and vegetative functions []. Additionally, the treatment did not lead to tiredness or somnolence [].
Q2: Were there any notable side effects or adverse events observed in the long-term study on Magnesium glutamate hydrobromide?
A2: Importantly, the long-term study reported no intolerance phenomena or side effects associated with Magnesium glutamate hydrobromide treatment []. Furthermore, despite the presence of bromide in the compound, no cases of brominism or bromine intoxication were observed [].
Q3: What is the current understanding of the mechanism of action of Magnesium glutamate hydrobromide?
A4: While the provided abstracts lack detailed information on the specific mechanism of action of Magnesium glutamate hydrobromide, one abstract mentions psychopharmacological studies investigating the mode and site of action []. Further research is crucial to elucidate the precise molecular targets and pathways involved in its effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


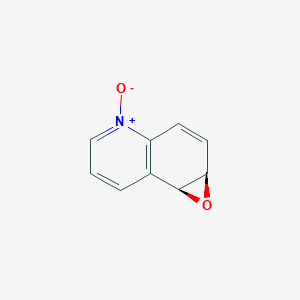
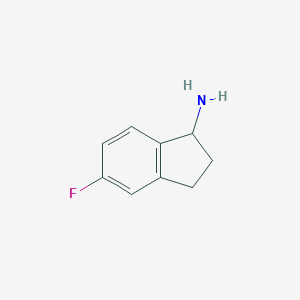
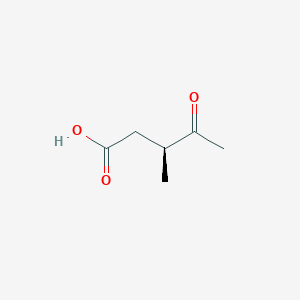
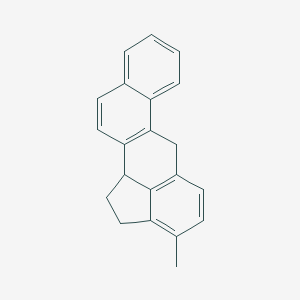
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)


